molecular formula C26H24N4O2 B2673725 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one CAS No. 1115420-75-1

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one

Cat. No.: B2673725
CAS No.: 1115420-75-1
M. Wt: 424.504
InChI Key: DSRXNXPGAJTODC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is a complex organic compound known for its diverse applications in medicinal chemistry. This compound features a quinazolinone core, which is a common structural motif in various pharmacologically active molecules. The presence of the phenylpiperazine moiety further enhances its biological activity, making it a subject of interest in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This step often involves the reaction of a halogenated quinazolinone intermediate with phenylpiperazine in the presence of a base such as potassium carbonate.

    Final Coupling and Oxidation: The final step involves coupling the intermediate with an appropriate aldehyde or ketone, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring, using reagents like alkyl halides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Alkyl halides, sulfonyl chlorides, bases like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological properties.

Scientific Research Applications

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to anticonvulsant effects, making it a candidate for the treatment of epilepsy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenyl-1,2-dihydroquinazolin-2-one is unique due to its specific structural features, which confer distinct pharmacological properties

Properties

IUPAC Name

1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-phenylquinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c31-24(29-17-15-28(16-18-29)21-11-5-2-6-12-21)19-30-23-14-8-7-13-22(23)25(27-26(30)32)20-9-3-1-4-10-20/h1-14H,15-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRXNXPGAJTODC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=CC=CC=C4C(=NC3=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.